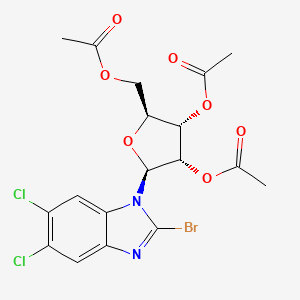
2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl--L-ribofuranosyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl--L-ribofuranosyl)-1H-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl--L-ribofuranosyl)-1H-benzimidazole typically involves multiple steps:
Bromination and Chlorination: The starting benzimidazole compound undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 2, 5, and 6 positions, respectively.
Glycosylation: The ribofuranosyl moiety is introduced through a glycosylation reaction, where the benzimidazole derivative reacts with a protected ribofuranose derivative under acidic or basic conditions.
Acetylation: The hydroxyl groups of the ribofuranosyl moiety are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions may target the halogen substituents, leading to dehalogenation.
Substitution: Nucleophilic substitution reactions can occur at the bromo and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Dehalogenated benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl--L-ribofuranosyl)-1H-benzimidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through inhibition or activation of these targets, leading to downstream biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-5,6-dichloro-1H-benzimidazole: Lacks the ribofuranosyl moiety.
5,6-dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-benzimidazole: Lacks the bromo substituent.
2-bromo-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-benzimidazole: Lacks the chloro substituents.
Uniqueness
The presence of both bromo and chloro substituents, along with the ribofuranosyl moiety, makes 2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl--L-ribofuranosyl)-1H-benzimidazole unique. This combination of functional groups may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C18H17BrCl2N2O7 |
|---|---|
Molekulargewicht |
524.1 g/mol |
IUPAC-Name |
[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2-bromo-5,6-dichlorobenzimidazol-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H17BrCl2N2O7/c1-7(24)27-6-14-15(28-8(2)25)16(29-9(3)26)17(30-14)23-13-5-11(21)10(20)4-12(13)22-18(23)19/h4-5,14-17H,6H2,1-3H3/t14-,15-,16-,17-/m0/s1 |
InChI-Schlüssel |
YOHBOWGRGQAKAT-QAETUUGQSA-N |
Isomerische SMILES |
CC(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C3=CC(=C(C=C3N=C2Br)Cl)Cl)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=CC(=C(C=C3N=C2Br)Cl)Cl)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















